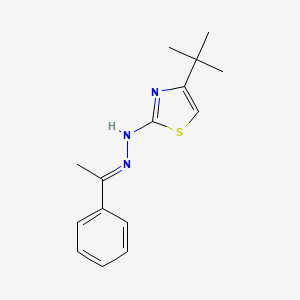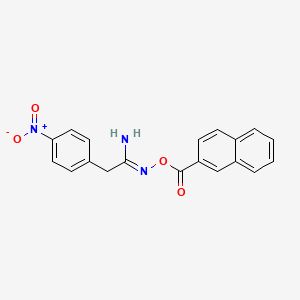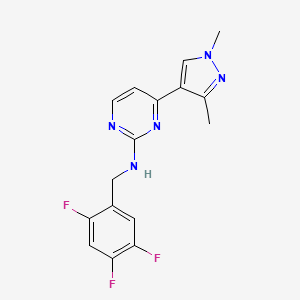
3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one
説明
3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one, also known as BRB-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation, cell survival, and apoptosis. In addition, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been found to induce the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. In inflammation, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activation of NF-κB and MAPKs. In cancer, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been found to reduce oxidative stress and inflammation, as well as improve cognitive function.
実験室実験の利点と制限
3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has several advantages for lab experiments, including its easy synthesis, low cost, and high purity. In addition, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to possess a wide range of biological activities, making it a valuable tool for studying various diseases. However, there are also some limitations to using 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one in lab experiments. For example, the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. In addition, the optimal dosage and administration of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one for therapeutic applications are still unknown and require further investigation.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one, including the identification of its molecular targets and signaling pathways, the optimization of its dosage and administration for therapeutic applications, and the development of novel derivatives with improved pharmacological properties. In cancer research, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other anticancer drugs. In inflammation and neurodegenerative disorders, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one could be explored for its potential as a therapeutic agent for the treatment of these diseases. Overall, the diverse biological activities of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one make it a promising compound for further research and development in the field of medicinal chemistry.
Conclusion
In conclusion, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one, or 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one involves the condensation of 4-chloroacetophenone and 5-bromo-2-methoxybenzaldehyde in the presence of a base catalyst, in ethanol. 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Further research is needed to elucidate the molecular targets and signaling pathways of 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one, as well as to optimize its dosage and administration for therapeutic applications. Overall, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one is a promising compound for further research and development in the field of medicinal chemistry.
科学的研究の応用
3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby alleviating inflammation. In neurodegenerative disorders, 3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one has been found to possess neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO2/c1-20-16-9-5-13(17)10-12(16)4-8-15(19)11-2-6-14(18)7-3-11/h2-10H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGBFEIEOJMSIY-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3905754.png)
![3-chloro-4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3905765.png)
![6-bromo-4-(2-chlorophenyl)-3-[3-(2-methoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3905770.png)

![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3905784.png)
![methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905792.png)

![4-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905807.png)


![1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3905820.png)
![2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905844.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3905851.png)
